molecular formula C14H12N2 B1295082 1-Methyl-2-phenylbenzimidazole CAS No. 2622-63-1

1-Methyl-2-phenylbenzimidazole

Cat. No. B1295082
CAS RN: 2622-63-1
M. Wt: 208.26 g/mol
InChI Key: POSRBSJJCMKQNU-UHFFFAOYSA-N
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Patent
US06706929B2

Procedure details

To a mixture of 2-phenylbenzimidazole (1.02 g, 5.25 mmol) in DMC (10 mL), DBU (0.80 g, 5.25 mmol) was added and the resulting mixture was heated to reflux (90° C.) for 6 hours. The solvent was evaporated under vacuum and the resulting oil was dissolved in methylene chloride (2 mL) and filtered through silica gel (2:1 EtOA/hexane). The solvent was evaporated under vacuum to afford 1-methyl-2-phenylbenzimidazole as a solid. The yield of 1-methyl-2-phenylbenzimiazole as determined by HPLC analysis was 98%.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]1CCN2C(=NCCC2)CC1>>[CH3:16][N:11]1[C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=[C:7]1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC2=C(N1)C=CC=C2
Name
Quantity
0.8 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in methylene chloride (2 mL)
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (2:1 EtOA/hexane)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.